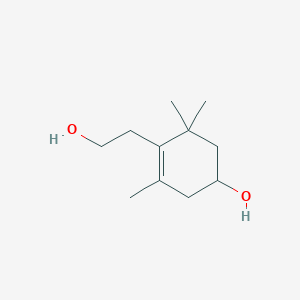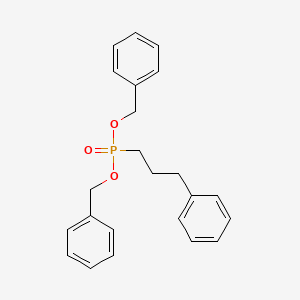
Dibenzyl (3-phenylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C23H25O3P. This compound is characterized by the presence of a phosphonate group bonded to a dibenzyl and a 3-phenylpropyl moiety. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl (3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.
Another method involves the use of dibenzyl phosphite and 3-phenylpropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This method facilitates the esterification reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Catalysts and dehydrating agents are commonly employed to enhance the reaction efficiency and minimize by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibenzyl or 3-phenylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyl (3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research explores its use in developing novel pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dibenzyl (3-phenylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The phosphonate moiety can form strong coordination bonds with metal ions and interact with enzymes that recognize phosphate groups. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it a valuable tool in medicinal chemistry and biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the 3-phenylpropyl group.
Triphenyl phosphite: Contains three phenyl groups instead of dibenzyl and 3-phenylpropyl groups.
Diethyl (3-phenylpropyl)phosphonate: Similar but with ethyl groups instead of benzyl groups.
Uniqueness
Dibenzyl (3-phenylpropyl)phosphonate is unique due to its specific combination of dibenzyl and 3-phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and medicinal chemistry, where other phosphonates may not be as effective.
Propiedades
Número CAS |
82180-50-5 |
|---|---|
Fórmula molecular |
C23H25O3P |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-bis(phenylmethoxy)phosphorylpropylbenzene |
InChI |
InChI=1S/C23H25O3P/c24-27(25-19-22-13-6-2-7-14-22,26-20-23-15-8-3-9-16-23)18-10-17-21-11-4-1-5-12-21/h1-9,11-16H,10,17-20H2 |
Clave InChI |
KSFSXTMIEOWJIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


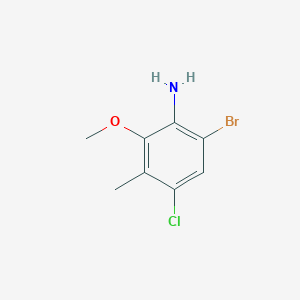
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)
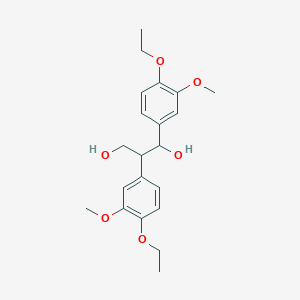
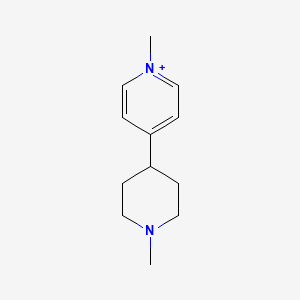
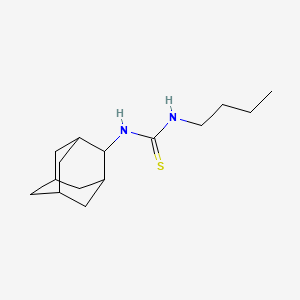
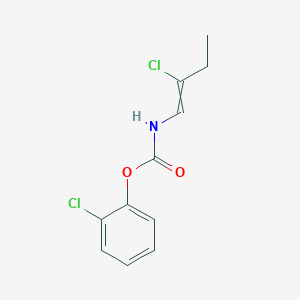
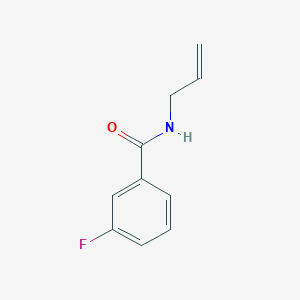

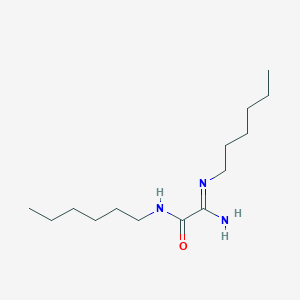
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

